5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is an intriguing compound with a diverse array of potential applications. This molecule's structure includes a thiophene ring, a sulfonamide group, and a pyridazine moiety, creating unique chemical and biological properties. These structural components contribute to its potential use in various fields, from pharmaceuticals to materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-ethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis. One possible route includes:
Thiophene functionalization: Starting with thiophene, an ethyl group can be introduced via Friedel-Crafts alkylation.
Sulfonamide formation: The thiophene compound can then be treated with sulfonyl chloride and a suitable amine to form the sulfonamide group.
Pyridazine synthesis: Synthesis of the pyridazine ring could involve the reaction of hydrazine with a diketone, followed by phenyl group introduction.
Coupling reactions: The final step might involve coupling the pyridazine derivative with the thiophene-sulfonamide intermediate under appropriate conditions.
Industrial Production Methods: Industrial production might scale up these reactions using continuous flow processes to enhance yield and efficiency. Parameters like temperature, pressure, and solvent choice would be optimized for larger-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfone derivatives.
Reduction: The ketone in the pyridazine ring could be reduced to an alcohol under specific conditions.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonyl group could be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution could involve reagents like Grignard reagents or organolithium compounds.
Major Products:
Oxidized sulfones from the thiophene ring.
Reduced alcohol derivatives from the pyridazine ketone.
Various substituted products depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a versatile intermediate for synthesizing more complex molecules.
Biology: It may serve as a molecular probe or lead compound in drug discovery, particularly due to its unique structural features.
Industry: Utilized in creating advanced materials or as a catalyst in certain organic reactions.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Biological Targets: It could interact with enzymes or receptors, modulating their activity. For example, sulfonamides are known to inhibit bacterial enzyme dihydropteroate synthase.
Pathways: May affect cellular pathways involving oxidative stress, inflammation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
5-ethylthiophene-2-sulfonamide: Lacks the pyridazine ring, thus differing in biological activity.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Contains a benzene ring instead of thiophene, altering its chemical and physical properties.
Uniqueness: The unique combination of the thiophene ring, sulfonamide group, and pyridazine moiety distinguishes it from other compounds. This structural diversity imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and application.
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Properties
IUPAC Name |
5-ethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-2-15-8-11-18(25-15)26(23,24)19-12-13-21-17(22)10-9-16(20-21)14-6-4-3-5-7-14/h3-11,19H,2,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVHQRLNDHPMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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